Loribid

Chemical stability Beta-lactam degradation Solution stability

Loracarbef is a carbacephem antibiotic with a methylene group replacing sulfur at position 1—delivering 130-150x greater solution stability than cefaclor in pH 7.4 buffer. Its ~90% oral absorption (vs 30-50% for cefixime) via high PepT1 affinity (Kₘ=8 mM, Vₘₐₓ=6.5 nmol/min/mg) makes it a validated probe substrate for intestinal transporter studies and a reliable positive control for oral absorption assays. Documented MIC₉₀ of 1 mg/L against E. coli—2-fold more potent than cefaclor—supports its inclusion in antimicrobial susceptibility panels. Choose loracarbef for compound-specific evidence in beta-lactam stability, PepT1-mediated transport, and clinical microbiology research.

Molecular Formula C16H18ClN3O5
Molecular Weight 367.78 g/mol
Cat. No. B1205816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLoribid
Molecular FormulaC16H18ClN3O5
Molecular Weight367.78 g/mol
Structural Identifiers
SMILESC1CC(=C(N2C1C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl.O
InChIInChI=1S/C16H16ClN3O4.H2O/c17-9-6-7-10-12(15(22)20(10)13(9)16(23)24)19-14(21)11(18)8-4-2-1-3-5-8;/h1-5,10-12H,6-7,18H2,(H,19,21)(H,23,24);1H2/t10?,11-,12?;/m1./s1
InChIKeyGPYKKBAAPVOCIW-HZKXUOCSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Loribid (Loracarbef) Compound Profile and Structural Differentiation for Antibiotic Procurement


Loribid (loracarbef) is a synthetic oral carbacephem antibiotic, structurally characterized by the replacement of the sulfur atom at position 1 of the cephem nucleus with a methylene (CH₂) group, distinguishing it from traditional cephalosporins such as cefaclor [1]. This carbacephem core confers enhanced chemical stability in solution while retaining a broad spectrum of antibacterial activity against common community-acquired Gram-positive and Gram-negative pathogens [2]. Loracarbef was approved in the 1990s and is indicated for respiratory tract infections, skin and skin-structure infections, and urinary tract infections [3]. The compound is supplied as the monohydrate crystalline form, which exhibits optimal stability at its isoelectric point [4].

Why Loribid Cannot Be Directly Substituted with Cefaclor or Other Cephalosporins in Research and Clinical Settings


Despite structural similarities to cefaclor, loracarbef exhibits distinct chemical and biopharmaceutical properties that preclude simple substitution in scientific and industrial applications. The replacement of sulfur with a methylene group in the carbacephem nucleus enhances chemical stability in solution, reducing degradation during storage and experimental workflows [1]. Furthermore, loracarbef demonstrates differential affinity for the intestinal proton-dependent dipeptide transporter (PepT1), resulting in nearly complete oral absorption (~90%) compared to only 30–50% for cefixime and cefuroxime axetil [2]. In vitro, loracarbef shows superior activity against certain Gram-negative pathogens such as Escherichia coli, with MIC₉₀ values of 1 mg/L compared to higher values for cefaclor and cephalexin [3]. These quantitative differences underscore why procurement decisions should be guided by compound-specific evidence rather than class-level assumptions.

Quantitative Evidence Differentiating Loribid from Cefaclor, Cephalexin, and Other Beta-Lactam Comparators


Loribid Demonstrates 130-150x Greater Chemical Stability Than Cefaclor in Aqueous Buffer

Loracarbef exhibits exceptional chemical stability compared to cefaclor under physiological pH conditions. In pH 7.4 phosphate buffer, loracarbef was found to be 130-150 times more stable than cefaclor and 10-12 times more stable than cephalexin [1]. This enhanced stability is attributed to the carbacephem nucleus, where the sulfur atom of the cephem ring is replaced by a methylene group, reducing susceptibility to hydrolytic degradation [2].

Chemical stability Beta-lactam degradation Solution stability

Loribid Achieves Nearly Complete Oral Absorption (90%) Versus 30-50% for Cefixime and Cefuroxime Axetil

In a human intestinal Caco-2 cell model, loracarbef demonstrated nearly complete oral absorption, whereas cefixime and cefuroxime axetil exhibited only 30-50% absorption [1]. Kinetic analysis revealed that loracarbef has a higher affinity for the proton-dependent dipeptide transporter (PepT1), with a Kₘ of 8 mM and Vₘₐₓ of 6.5 nmol/min/mg protein, compared to cefixime's Kₘ of 17 mM and Vₘₐₓ of 2 nmol/min/mg protein [1]. This transporter-mediated uptake explains the superior oral bioavailability of loracarbef over these cephalosporin comparators.

Oral bioavailability Intestinal absorption PepT1 transporter

Loribid Shows 2x Higher In Vitro Activity Against E. coli and K. pneumoniae Compared to Cefaclor

In a comparative study of 302 clinical isolates, loracarbef demonstrated approximately twice the activity of cefaclor against Escherichia coli and Klebsiella pneumoniae [1]. The MIC₅₀ of loracarbef for these species ranged from 0.2 to 1.56 μg/mL [1]. In a separate Australian national collaborative study of 2,661 isolates, loracarbef was the most active agent against E. coli, with an MIC₉₀ of 1 mg/L, outperforming cefaclor, cephalexin, amoxicillin, and amoxicillin/clavulanate [2].

Antimicrobial susceptibility Gram-negative bacteria MIC testing

Loribid Exhibits Lower Clinical Relapse Rate (2.9%) Than Penicillin VK (5.7%) in Pediatric Streptococcal Pharyngitis

In a double-blind, randomized clinical trial of 233 pediatric patients with Group A beta-hemolytic streptococcal pharyngitis or tonsillitis, loracarbef (15 mg/kg/day twice daily for 10 days) demonstrated a clinical relapse rate of 2.9% compared to 5.7% for penicillin VK (20 mg/kg/day four times daily for 10 days) [1]. Bacteriologic eradication was achieved in 86.5% of loracarbef-treated patients versus 81.8% in the penicillin group [1]. Clinical success rates were 97.1% for loracarbef and 94.3% for penicillin VK [1].

Clinical efficacy Streptococcal pharyngitis Pediatric infection

Loribid Matches Cefaclor Efficacy with Lower Adverse Event Incidence (19.9% vs 24.5%) in Skin Infections

In a randomized, double-blind, multicenter trial of 393 adult patients with skin and skin-structure infections, loracarbef (200 mg twice daily) achieved a favorable clinical response in 93.3% of evaluable patients compared to 95.2% for cefaclor (250 mg three times daily) [1]. Pathogen eradication rates were 92.2% for loracarbef and 89.2% for cefaclor [1]. Notably, the overall incidence of adverse events was 19.9% in the loracarbef group versus 24.5% in the cefaclor group, and adverse events requiring hospitalization or treatment discontinuation occurred in four cefaclor-treated patients but none in the loracarbef group [1].

Clinical safety Skin infections Adverse events

Loribid Demonstrates Superior Activity Against B. parapertussis (MIC₉₀ 32 μg/mL) Compared to Other Oral Cephalosporins (MIC₉₀ 64 to >128 μg/mL)

Against Bordetella parapertussis, loracarbef exhibited an MIC₉₀ of 32 μg/mL, which was 2- to >4-fold lower (more active) than other oral cephalosporins tested, including cefixime, cefpodoxime, cefetamet, cefprozil (MIC₉₀ 64 μg/mL), and ceftibuten (MIC₉₀ 128 μg/mL) [1]. This differential activity highlights the unique spectrum of the carbacephem class against this respiratory pathogen.

Bordetella Pertussis Susceptibility testing

Optimal Research and Industrial Applications for Loribid Based on Differentiated Quantitative Evidence


Chemical Stability Studies: Benchmarking Beta-Lactam Degradation Kinetics

Loracarbef serves as a high-stability comparator in studies investigating beta-lactam degradation under physiological conditions. Its 130-150x greater stability than cefaclor in pH 7.4 buffer [1] makes it an ideal reference compound for assessing the impact of the sulfur-to-methylene substitution on hydrolytic susceptibility. Researchers can use loracarbef to establish baseline stability parameters when evaluating novel carbacephem or cephalosporin analogs, ensuring that observed degradation rates are not confounded by inherent chemical instability. This application is particularly relevant for formulation development, where solution stability directly impacts shelf-life and dosing accuracy.

Intestinal Transporter Studies: Probing PepT1-Mediated Drug Uptake

Loracarbef is a validated probe substrate for the human proton-dependent dipeptide transporter (PepT1) in Caco-2 cell models. Its high affinity (Kₘ = 8 mM) and transport rate (Vₘₐₓ = 6.5 nmol/min/mg) compared to cefixime (Kₘ = 17 mM; Vₘₐₓ = 2 nmol/min/mg) [2] enable quantitative assessment of transporter-mediated uptake mechanisms. Researchers investigating oral drug absorption, prodrug design targeting PepT1, or drug-drug interactions at the intestinal epithelium can employ loracarbef as a high-absorption comparator to benchmark novel compounds. Its nearly complete oral absorption (~90%) provides a reliable positive control for transport studies.

Antimicrobial Susceptibility Testing: Gram-Negative Pathogen Comparator Panels

For clinical microbiology laboratories and antimicrobial resistance surveillance programs, loracarbef provides a distinct carbacephem comparator with documented MIC₉₀ values of 1 mg/L against E. coli and ≤2 mg/L against K. pneumoniae [3]. Its 2-fold higher potency against these Enterobacteriaceae relative to cefaclor [4] makes it a valuable inclusion in susceptibility testing panels when evaluating the spectrum of oral beta-lactams. Researchers studying extended-spectrum beta-lactamase (ESBL) producers can use loracarbef as a carbacephem reference to assess differential hydrolysis by TEM and ROB-1 beta-lactamases.

Pediatric Clinical Trial Comparator: Twice-Daily Dosing Regimens

In pediatric clinical research, loracarbef offers a twice-daily oral dosing regimen with demonstrated efficacy comparable to four-times-daily penicillin VK [5]. The observed clinical relapse rate of 2.9% (vs 5.7% for penicillin VK) and bacteriologic eradication rate of 86.5% (vs 81.8%) [5] provide a quantitative benchmark for evaluating novel oral beta-lactams in streptococcal pharyngitis. The simplified twice-daily schedule also facilitates adherence studies and pragmatic trial designs where dosing frequency is a key variable. Loracarbef's established safety profile in pediatric populations supports its use as an active comparator in regulatory trials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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